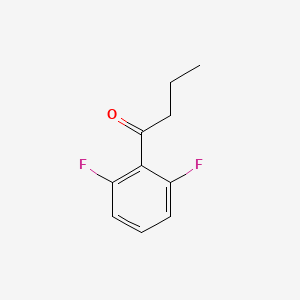

1-(2,6-Difluorophenyl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)butan-1-one is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and chemical reactions that can provide insights into the properties and reactivity of similar molecules. For instance, the presence of difluorophenyl groups in compounds is known to influence their chemical behavior and stability, which is of interest in various fields such as drug discovery .

Synthesis Analysis

The synthesis of compounds related to 1-(2,6-Difluorophenyl)butan-1-one can be inferred from the methodologies described in the papers. For example, the synthesis of butyrate and 1,3-dioxane derivatives involves techniques such as aminolysis and the use of NMR and FTIR spectroscopy for structural characterization . Although the exact synthesis of 1-(2,6-Difluorophenyl)butan-1-one is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2,6-Difluorophenyl)butan-1-one can be deduced from crystallographic data. For instance, derivatives of butyrate and 1,3-dioxane have been characterized using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice and the geometry of the molecules .

Chemical Reactions Analysis

The reactivity of compounds containing difluorophenyl groups can be quite diverse. The paper on the discovery of a novel fluorinating agent highlights the ability of such compounds to undergo various fluorination reactions, including the conversion of non-enolizable carbonyls to CF2 groups . This suggests that 1-(2,6-Difluorophenyl)butan-1-one could potentially participate in similar fluorination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2,6-Difluorophenyl)butan-1-one can be extrapolated from related compounds. For example, the stability of phenylsulfur trifluorides in the presence of water and their thermal stability are discussed, which could be relevant to the stability of 1-(2,6-Difluorophenyl)butan-1-one . Additionally, the aminolysis of a related compound in butan-1-ol suggests that the solvent and the structure of the amino group can significantly affect the reaction outcome .

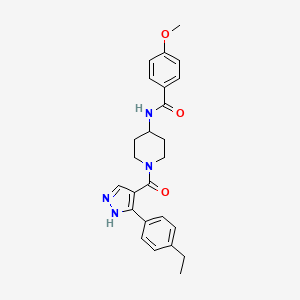

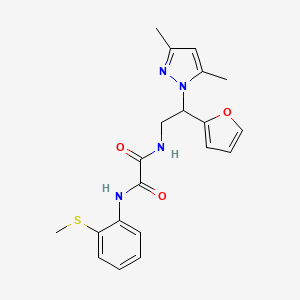

Scientific Research Applications

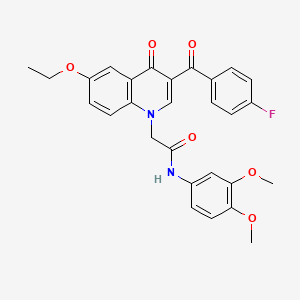

Chemical Reactions and Synthesis

1-(2,6-Difluorophenyl)butan-1-one is utilized in various chemical reactions and syntheses, showcasing its importance in organic chemistry. For instance, a study on the aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one revealed successful reactions under certain conditions, highlighting the compound's reactivity and potential applications in synthesizing novel organic compounds (Novakov et al., 2017). Similarly, the compound has been involved in studies focusing on the development of novel antifungal agents, indicating its potential in medicinal chemistry for creating treatments against fungal infections (Park et al., 2007).

Molecular Structure and Crystallography

The structural analysis of related compounds, such as Voriconazole, which shares a similar chemical framework with 1-(2,6-Difluorophenyl)butan-1-one, underscores the significance of difluorophenyl derivatives in understanding molecular arrangements and interactions. Such studies provide insight into the molecular geometry and intermolecular forces critical for drug design and development (Ravikumar et al., 2007).

Physical Chemistry and Material Science

Research on binary mixtures involving butan-1-one derivatives explores their thermodynamic properties, such as solvation enthalpy and specific interactions. These studies are crucial for understanding solvent effects, which have implications in material science and the design of chemical processes (Varfolomeev et al., 2015). Additionally, investigations into the synthesis of fluorinated compounds highlight the role of 1-(2,6-Difluorophenyl)butan-1-one derivatives in developing materials with unique properties, such as high thermal stability and resistance to hydrolysis, further showcasing their versatility and application potential in various fields (Umemoto et al., 2010).

properties

IUPAC Name |

1-(2,6-difluorophenyl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-2-4-9(13)10-7(11)5-3-6-8(10)12/h3,5-6H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDPYRXCTIANDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC=C1F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluorophenyl)butan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B2516571.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)

![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2516577.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)acetamide](/img/structure/B2516580.png)

![ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2516581.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B2516582.png)

![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)

![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)